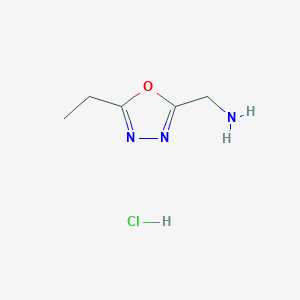

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

CAS No.: 1158227-60-1

Cat. No.: VC3358797

Molecular Formula: C5H10ClN3O

Molecular Weight: 163.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158227-60-1 |

|---|---|

| Molecular Formula | C5H10ClN3O |

| Molecular Weight | 163.6 g/mol |

| IUPAC Name | (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H9N3O.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H |

| Standard InChI Key | TWXCJSIMFSNTIQ-UHFFFAOYSA-N |

| SMILES | CCC1=NN=C(O1)CN.Cl |

| Canonical SMILES | CCC1=NN=C(O1)CN.Cl |

Introduction

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C5H10ClN3O. It is a derivative of the oxadiazole ring system, which is known for its diverse applications in medicinal chemistry and materials science. The compound's unique structure, featuring an ethyl group attached to the oxadiazole ring and a methanamine moiety, imparts distinct chemical and biological properties.

Synthesis Overview:

-

Method: Cyclization of acyl hydrazides or similar precursors under dehydrative conditions.

-

Conditions: Often involves high temperatures and specific catalysts to facilitate ring formation.

Biological and Chemical Applications

(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific molecular targets, modulating enzyme or receptor activity. This interaction can lead to various biological effects, making it a valuable candidate for medicinal chemistry applications.

Biological Activities:

-

Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain microorganisms.

-

Anticancer Activity: Investigated for its ability to affect pathways involved in cell proliferation and apoptosis.

Chemical Applications:

-

Materials Science: Used in the development of advanced materials due to its structural features.

-

Medicinal Chemistry: Acts as a bioisosteric hydrogen bond acceptor, mimicking carbonyl compounds.

Safety and Hazards

The compound poses several hazards, as indicated by its GHS classification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Wear protective clothing, gloves, and eye protection.

-

Avoid ingestion and inhalation.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride | Ethyl group on oxadiazole ring | Antimicrobial, anticancer |

| (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | Methyl group on oxadiazole ring | Similar biological activities |

| (1,3,4-Oxadiazol-2-yl)methanamine hydrochloride | Unsubstituted oxadiazole ring | Antimicrobial, anticancer |

Research Findings and Future Directions

Research on (5-ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is ongoing, with a focus on elucidating its mechanisms of action and exploring its therapeutic potential. The compound's ability to interact with biological targets makes it a promising candidate for drug development. Future studies will likely investigate its efficacy in preclinical models and explore its potential applications in materials science.

Future Research Directions:

-

Mechanism of Action: Detailed studies on how the compound interacts with enzymes and receptors.

-

Therapeutic Applications: Exploration of its potential as a drug candidate for treating diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume